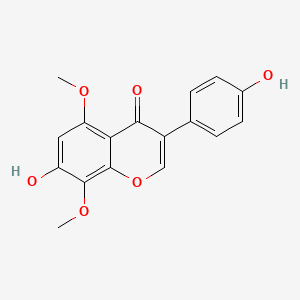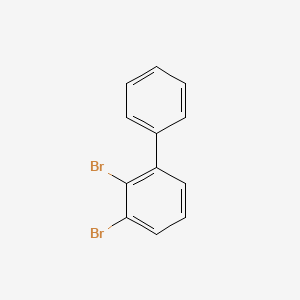
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy: Dihydrodaidzein , belongs to the class of isoflavonoids. Its chemical formula is C₁₆H₁₂O₄ , with a molecular weight of approximately 268.26 g/mol . Dihydrodaidzein exhibits various physiological benefits due to its unique molecular structure, which includes two hydroxy groups in opposite directions, favoring the formation of specific hydrogen-bonding networks .
准备方法
Synthetic Routes:: The synthetic routes for Dihydrodaidzein involve chemical transformations starting from simpler precursors. While several methods exist, one common approach is the reduction of daidzein , another isoflavonoid, to yield Dihydrodaidzein. This reduction typically employs reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Industrial Production:: Industrial production methods may vary, but the synthesis of Dihydrodaidzein often occurs through enzymatic or chemical processes. These methods ensure scalability and cost-effectiveness.
化学反应分析
Reactions:: Dihydrodaidzein can undergo various reactions, including:
Oxidation: Oxidative processes can convert Dihydrodaidzein back to daidzein.
Reduction: As mentioned earlier, the reduction of daidzein produces Dihydrodaidzein.
Substitution: Substitution reactions can modify functional groups on the molecule.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products:: The major product of reduction is Dihydrodaidzein itself, while oxidation yields daidzein.
科学研究应用
Dihydrodaidzein finds applications in various fields:
Chemistry: It serves as a model compound for studying isoflavonoid chemistry.
Biology: Researchers explore its effects on cellular processes and biological pathways.
Medicine: Investigations focus on potential health benefits, including antioxidant and anti-inflammatory properties.
Industry: Dihydrodaidzein may be used in the development of functional foods, supplements, or cosmetics.
作用机制
The precise mechanism by which Dihydrodaidzein exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
相似化合物的比较
Dihydrodaidzein’s uniqueness lies in its structure, distinct from other isoflavonoids. Similar compounds include daidzein, genistein, and biochanin B .
属性
| 110420-64-9 | |
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12(19)16(22-2)17-14(13)15(20)11(8-23-17)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 |
InChI 键 |
ROKZASJLKLOOCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)


